molecular formula C26H30N4O5S B2532282 N-(3-acetamidophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878060-19-6

N-(3-acetamidophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No. B2532282
CAS RN: 878060-19-6
M. Wt: 510.61
InChI Key: GXIWYFRENIZOIT-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C26H30N4O5S and its molecular weight is 510.61. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

A study reported the synthesis and evaluation of novel acetamide derivatives for their antimicrobial activities. These compounds, including derivatives similar in structure to the queried compound, were synthesized and assessed against a range of pathogenic microorganisms. The study found that some derivatives exhibited significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Debnath & Ganguly, 2015).

Anti-inflammatory Applications

Research on the synthesis and evaluation of certain derivatives has shown potential anti-inflammatory activity. Compounds synthesized from related structures demonstrated significant inhibition of inflammation in in-vivo models, indicating their usefulness in developing anti-inflammatory drugs (Sunder & Maleraju, 2013).

Enzyme Inhibition

Another study synthesized acetamide derivatives to explore their enzyme inhibitory activities, specifically targeting α-glucosidase and acetylcholinesterase. The research highlighted the potential of these compounds in managing diseases associated with enzyme dysfunction, such as diabetes and Alzheimer's disease (Abbasi et al., 2019).

Compound Stability and Molecular Docking Analysis

A study focused on the synthesis and molecular docking analysis of an indole acetamide derivative for anti-inflammatory drug applications. This research provides insights into the structural basis of the compound's activity and offers a pathway for designing more effective drugs with optimized molecular interactions and stability (Al-Ostoot et al., 2020).

properties

IUPAC Name

N-(3-acetamidophenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O5S/c1-18-10-12-29(13-11-18)26(33)16-30-15-24(22-8-3-4-9-23(22)30)36(34,35)17-25(32)28-21-7-5-6-20(14-21)27-19(2)31/h3-9,14-15,18H,10-13,16-17H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIWYFRENIZOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC(=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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